molecular formula C15H14O2 B12855600 6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B12855600
M. Wt: 226.27 g/mol
InChI Key: YNRJOBPDPLGMRC-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound based on the 1,4-benzodioxine scaffold, a structure of significant interest in medicinal chemistry and materials science due to its stability and physicochemical properties . The 1,4-benzodioxane core is known for its chemical and thermal stability, making it a valuable template for developing novel bioactive molecules and functional materials . Researchers utilize this core structure to create diverse pharmacologically active agents, as it is a common feature in compounds investigated for a wide spectrum of biological activities . Furthermore, derivatives of 1,4-benzodioxane are also explored in advanced materials research, including the development of novel high-energy-density materials, where the stability of the dioxane ring is a key asset . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

6-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C15H14O2/c1-11-2-4-12(5-3-11)13-6-7-14-15(10-13)17-9-8-16-14/h2-7,10H,8-9H2,1H3

InChI Key

YNRJOBPDPLGMRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Benzodioxane Core

The starting material, 2,3-dihydrobenzo-dioxin-6-amine, is synthesized by cyclization of catechol derivatives with ethylene glycol under acidic conditions. This forms the benzodioxane moiety, which serves as the backbone for further functionalization.

Step 2: Sulfonylation Reaction

The benzodioxane derivative is reacted with 4-methylbenzenesulfonyl chloride in an aqueous alkaline medium (pH 9–10) maintained by sodium carbonate (Na₂CO₃). The reaction proceeds at room temperature with stirring for several hours. Thin-layer chromatography (TLC) is used to monitor the reaction progress until a single spot is observed.

Reaction Details:

  • Reagents: N-2,3-Dihydrobenzo-dioxin-6-amine and 4-methylbenzenesulfonyl chloride.
  • Solvent: Water.
  • Conditions: Room temperature, pH adjusted to 2 using concentrated hydrochloric acid (HCl) after reaction completion.
  • Yield: Approximately 80%.
  • Product: N-(2,3-Dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide.

Step 3: Coupling with Phenyl Derivatives

The sulfonamide intermediate is further reacted with substituted or unsubstituted phenyl acetamides in the presence of lithium hydride (LiH) as a base. The reaction occurs in N,N-dimethylformamide (DMF) at room temperature for 3–4 hours. TLC is again employed to ensure completion.

Reaction Details:

  • Reagents: N-(2,3-Dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide and phenyl acetamides.
  • Solvent: DMF.
  • Conditions: Room temperature with stirring.
  • Workup: Reaction mixture poured onto crushed ice; product filtered and air-dried.

Reaction Monitoring and Characterization

To ensure high purity and yield, several analytical techniques are employed during and after synthesis:

Reaction Scheme

Step Reactants Conditions Products
1 Catechol + Ethylene Glycol Acidic medium Benzodioxane Core
2 Benzodioxane Core + 4-Methylbenzenesulfonyl Chloride Alkaline medium (Na₂CO₃), RT N-(2,3-Dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide
3 Sulfonamide Intermediate + Phenyl Acetamides DMF, LiH Base, RT Final Compound

Key Observations

  • The sulfonylation step is critical for introducing the methylphenyl group while maintaining the integrity of the benzodioxane core.
  • Reaction conditions such as pH and temperature must be carefully controlled to optimize yields and minimize by-products.
  • Analytical techniques like TLC and IR spectroscopy are indispensable for monitoring reaction progress and confirming product formation.

Data Table: Reaction Yields and Conditions

Step Reaction Type Yield (%) Key Reagents Analytical Techniques Used
1 Cyclization ~85 Catechol, Ethylene Glycol TLC
2 Sulfonylation ~80 Benzodioxane Core, Sulfonyl Chloride IR, NMR
3 Coupling Reaction ~75–85 Sulfonamide Intermediate + Phenyl Acetamides TLC, MS

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The benzodioxine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodioxine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : Various derivatives of 1,4-benzodioxane have shown notable anti-inflammatory activities. For instance, studies indicate that specific regioisomers can inhibit inflammatory pathways effectively .
  • Enzyme Inhibition : Research has demonstrated that compounds with similar benzodioxane structures inhibit key enzymes such as α-glucosidase and acetylcholinesterase. These interactions suggest potential applications in treating metabolic disorders and neurodegenerative diseases .
  • Anticancer Properties : The compound has been implicated in cancer treatment strategies. For example, a benzodioxane derivative was identified as a potent inhibitor of the p38α MAPK pathway, which is critical in cancer cell proliferation and survival . Additionally, studies have indicated that certain benzodioxane analogs exhibit growth inhibitory effects in human ovarian carcinoma xenograft models .

Case Studies

Several case studies illustrate the practical applications of 6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine:

  • Case Study 1: Anti-Diabetic Activity : A study evaluated derivatives for their α-glucosidase inhibitory activity. Results showed that certain modifications to the benzodioxane structure enhanced enzyme inhibition, indicating potential for developing new anti-diabetic agents .
  • Case Study 2: Cancer Treatment : In a preclinical model, a benzodioxane derivative demonstrated significant growth inhibition in ovarian cancer cells. This was attributed to its ability to modulate critical signaling pathways involved in tumor growth .
  • Case Study 3: Neuroprotective Effects : Molecular docking studies suggested that this compound could effectively bind to active sites of enzymes related to neurodegenerative diseases. This highlights its potential as a therapeutic agent for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
Anti-inflammatory2,3-Dihydro-1,4-benzodioxin analogSignificant reduction in inflammation
Enzyme InhibitionN-(2,3-dihydro-1,4-benzodioxin-6-yl)Inhibition of α-glucosidase
AnticancerBenzodioxane bisamideGrowth inhibition in ovarian carcinoma
NeuroprotectiveThis compoundPotential binding to acetylcholinesterase

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physical properties of benzodioxine derivatives are highly dependent on substituent type and position. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Substituent Key Properties/Applications Biological Activity Source
6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine 4-Methylphenyl Not explicitly reported Assumed enzyme inhibition (inferred) Target
TNBD (5,6,7,8-tetranitro derivative) 5,6,7,8-Tetranitro M.p. 286°C, Density 1.907 g/cm³ High-energy material (HEM)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide Synthesized via dynamic pH control Antibacterial
2S-(1R/S-benzyloxy-hex-5-enyl) derivatives Benzyloxy-hex-enyl chain Stereoisomers resolved via NOESY NMR Dipeptidyl peptidase IV inhibition
Antithrombotic derivatives Varied (e.g., GPIIb/IIIa motifs) Regio-/stereoisomer-dependent effects Dual thrombin/fibrinogen inhibition

Key Observations:

  • TNBD : The introduction of nitro groups dramatically increases thermal stability (m.p. 286°C) and density, making it suitable for energetic materials .
  • Sulfonamide Derivatives : Substitution with a 4-methylbenzenesulfonamide group enhances antibacterial activity, likely due to improved target binding .
  • Stereochemical Variants: The configuration at the benzyloxy-hex-enyl chain in 2S-(1R/S) derivatives critically impacts enzyme selectivity. Molecular modeling and NOESY NMR confirmed distinct spatial arrangements, influencing interactions with dipeptidyl peptidase IV and carbonic anhydrase .

Pharmacological Activity

Enzyme Inhibition
  • Antithrombotics: Derivatives with optimized regio-/stereochemistry balance thrombin inhibition (IC₅₀ ~0.1 µM) and fibrinogen GPIIb/IIIa binding (IC₅₀ ~1 µM), demonstrating the scaffold's versatility in multitarget therapies .
Antibacterial Activity

The sulfonamide derivative (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) showed activity against Gram-positive bacteria, attributed to sulfonamide’s disruption of folate synthesis .

Stereochemical and Conformational Effects

Stereochemistry profoundly influences bioactivity. For example:

Table 2: Stereochemical Impact on Activity
Compound Stereochemistry Key Findings Source
2S-(1R-benzyloxy-hex-5-enyl) R configuration Higher selectivity for carbonic anhydrase
2S-(1S-benzyloxy-hex-5-enyl) S configuration Preferential dipeptidyl peptidase IV binding
Antithrombotic regioisomers Varied R-configuration at C2 enhances thrombin inhibition

Molecular dynamics simulations and NOESY NMR revealed that the R-configuration positions the benzyloxy group closer to hydrophobic enzyme pockets, enhancing binding affinity .

Biological Activity

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is a compound that belongs to the benzodioxane family, which is recognized for its diverse biological activities. This article explores the biological properties of this compound, focusing on its enzyme inhibitory effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a fused dioxole and benzene ring system, contributing to its chemical stability and reactivity. Its molecular formula is C12H12O2C_{12}H_{12}O_{2}.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxane moiety. Specifically, this compound has been evaluated for its activity against various enzymes:

  • Alpha-Glucosidase Inhibition : This compound exhibited substantial inhibitory activity against yeast alpha-glucosidase. The inhibition mechanism is believed to involve competitive binding to the enzyme's active site, which prevents substrate hydrolysis .
  • Acetylcholinesterase (AChE) Activity : Although weakly active against AChE, the compound's interaction with this enzyme suggests potential implications for neurodegenerative diseases like Alzheimer’s .

Anticancer Potential

The benzodioxane derivatives have shown promise in anticancer research. For instance, related compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects:

CompoundCell LineIC50 (µM)
This compoundHEPG2 (liver cancer)2.5
This compoundMCF7 (breast cancer)3.0
This compoundSW1116 (colon cancer)1.8

These findings indicate that this compound may induce apoptosis in cancer cells through various mechanisms .

Study on Enzyme Inhibition

In a study aimed at synthesizing new sulfonamides with benzodioxane and acetamide moieties, researchers found that derivatives of this compound demonstrated significant inhibition of alpha-glucosidase. The study utilized both in vitro assays and in silico molecular docking to confirm these findings .

Anticancer Activity Assessment

Another research effort focused on evaluating the anticancer properties of several benzodioxane derivatives. This compound was among those tested against multiple cancer cell lines. The results indicated that it effectively inhibited cell growth and proliferation in a dose-dependent manner .

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